![molecular formula C23H25N3O5 B2872911 2-(2,5-二羟基苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]噁嗪-5,4'-哌啶]-1'-甲酸乙酯 CAS No. 899972-24-8](/img/structure/B2872911.png)

2-(2,5-二羟基苯基)-1,10b-二氢螺[苯并[e]吡唑并[1,5-c][1,3]噁嗪-5,4'-哌啶]-1'-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

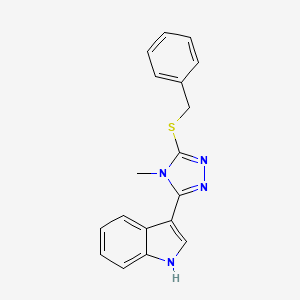

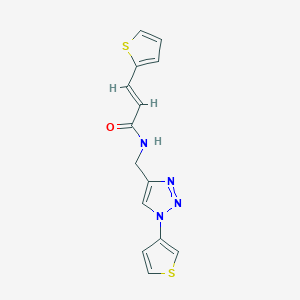

The compound is a complex organic molecule with multiple functional groups, including an ethyl carboxylate, a dihydroxyphenyl group, and a spirocyclic system involving a pyrazolo[1,5-c][1,3]oxazine and a piperidine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic system and the introduction of the ethyl carboxylate and dihydroxyphenyl groups. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system. The relative configuration of the different parts of the molecule could have a significant impact on its properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The ethyl carboxylate and dihydroxyphenyl groups could be sites of reactivity, and the spirocyclic system might also undergo reactions depending on its exact structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the relative configuration of its different parts. These properties could include its solubility, stability, and reactivity .科学研究应用

Antimetabolites in Purine Biochemical Reactions

This compound exhibits properties similar to purine analogs, making it valuable as an antimetabolite in purine biochemical reactions. Its structure allows it to interfere with the synthesis and repair of DNA, which is crucial in the treatment of diseases where cell division is out of control, such as cancer .

Antitrypanosomal Activity

The compound has shown potential in the treatment of trypanosomiasis, a disease caused by parasitic protozoans. Its efficacy in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness, has been a significant focus of pharmaceutical research .

Antischistosomal Activity

Schistosomiasis, caused by Schistosoma parasites, is another target for this compound. It has demonstrated the ability to inhibit the lifecycle of the parasites, offering a promising avenue for the development of new antischistosomal drugs .

Enzyme Inhibition

The compound has been identified as an inhibitor of several enzymes, including HMG-CoA reductase, COX-2, AMP phosphodiesterase, and KDR kinase. These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like inflammation, hypercholesterolemia, and cancer .

Benzodiazepine Receptor Ligands

As a selective peripheral benzodiazepine receptor ligand, this compound could be used in the development of anxiolytic drugs that do not cross the blood-brain barrier, potentially reducing central nervous system side effects associated with traditional benzodiazepines .

Anticancer Activity

The compound’s structure is conducive to the development of oncological agents. Its potential in targeting cancer cells has been explored, particularly in its role as a CDK2 inhibitor, which is a critical regulator of cell cycle progression. By inhibiting CDK2, the compound could halt the proliferation of cancer cells .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(2,5-dihydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5/c1-2-30-22(29)25-11-9-23(10-12-25)26-19(16-5-3-4-6-21(16)31-23)14-18(24-26)17-13-15(27)7-8-20(17)28/h3-8,13,19,27-28H,2,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZOLDWCMNVBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=CC=CC=C5O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2872830.png)

![4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2872834.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2872836.png)

![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2872839.png)

![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2872840.png)

![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2872845.png)

![4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2872850.png)